molecular formula C18H18N2O4 B4290245 allyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

allyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B4290245
M. Wt: 326.3 g/mol
InChI Key: ZJWWTUMDFLLPDC-UHFFFAOYSA-N
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Description

Allyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound possesses a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of allyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to possess antibacterial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
This compound has been reported to possess several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of allyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is its unique chemical structure, which makes it an attractive candidate for drug development. The compound has shown promising results in various in vitro studies, which makes it an interesting target for further research. However, one of the limitations of the compound is its low solubility in water, which makes it difficult to use in some experiments.

Future Directions

There are several future directions for the research on allyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate. One of the potential applications of the compound is in the treatment of cancer. Further studies are needed to investigate its mechanism of action and efficacy in vivo. The compound also has potential applications in the treatment of bacterial infections and inflammation. Future research should focus on developing more efficient synthesis methods and improving the solubility of the compound in water. Additionally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Conclusion:
This compound is a chemical compound that has shown promising results in various in vitro studies. The compound possesses unique chemical properties that make it an attractive candidate for drug development. The research on the compound has focused on its potential applications in the treatment of cancer, bacterial infections, and inflammation. Further studies are needed to investigate its mechanism of action, efficacy in vivo, and potential applications in the field of medicinal chemistry.

Scientific Research Applications

Allyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. The compound has been reported to possess anti-inflammatory, antibacterial, and anticancer properties.

Properties

IUPAC Name

prop-2-enyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-4-9-23-18(21)15-11(2)24-17(20)13(10-19)16(15)12-7-5-6-8-14(12)22-3/h4-8,16H,1,9,20H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWWTUMDFLLPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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